

N-methylconiine: A Technical Guide to a Minor Alkaloid of Poison Hemlock

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Compound of Interest		
Compound Name:	Methylconiine	
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Abstract

N-methylconiine is a piperidine alkaloid found in poison hemlock (Conium maculatum). Although typically present in lower concentrations than the principal alkaloids, coniine and γ-coniceine, its toxicological profile and biosynthetic relationship to these more abundant compounds make it a subject of interest in the fields of toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of N-methylconiine, including its chemical properties, biosynthesis, toxicology, and analytical methodologies. Quantitative data on alkaloid distribution is presented, alongside detailed experimental protocols and visual diagrams of key pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

Conium maculatum, commonly known as poison hemlock, is a highly toxic plant renowned since antiquity for its poisonous properties. The toxicity of poison hemlock is attributed to a suite of piperidine alkaloids, with coniine and y-coniceine being the most abundant and well-studied. N-**methylconiine** is another of these alkaloids, generally considered a minor component of the plant's toxic arsenal.[1] However, the relative concentrations of these alkaloids are known to vary depending on the plant's developmental stage and environmental conditions.[2]



This guide focuses specifically on N-**methylconiine**, providing a detailed technical resource for researchers. It covers the essential aspects of this alkaloid, from its fundamental chemical characteristics to its biological effects and the methods used for its study.

Chemical Properties

N-**methylconiine** is a colorless, oily liquid with a coniine-like odor. It is a tertiary amine and a derivative of coniine, with a methyl group attached to the nitrogen atom of the piperidine ring.

Table 1: Physicochemical Properties of N-methylconiine

Property	Value	Reference
Chemical Formula	C ₉ H ₁₉ N	_
Molar Mass	141.26 g/mol	
Boiling Point	173-174 °C	
Appearance	Colorless, oily liquid	
Chirality	Exists as d-(+) and l-(-) stereoisomers	
Specific Rotation ([α]D)	d-(+): +81.33° (24.3 °C) l-(-): -81.92° (20 °C)	-
Salt Forms	Hydrochloride (m.p. 188 °C), Platinichloride (m.p. 158 °C)	-

Quantitative Data on Alkaloid Distribution

The concentration and relative abundance of piperidine alkaloids in Conium maculatum are highly variable, influenced by factors such as the age of the plant, genetic strain, and environmental conditions. While γ-coniceine and coniine are generally the most prevalent alkaloids, the concentration of N-**methylconiine** can become significant in certain tissues and at specific developmental stages.

Table 2: Relative Abundance of Major Piperidine Alkaloids in Conium maculatum



Plant Part/Stage	y-coniceine	Coniine	N- methylconii ne	Other Alkaloids	General Observatio ns
First-year rosette	Predominant	Lower	Minor	Conhydrine, Pseudoconhy drine	Alkaloid content is generally low in the first year of growth.[3]
Second-year leaves	Decreasing	Increasing	Increasing	Present	Total alkaloid content increases significantly in the second year.[3]
Flowers	High	Lower	Minor	Present	y-coniceine is the main alkaloid in flower buds and flowers. [4]
Immature Fruit	High	Increasing	Increasing	Present	A transition from y- coniceine to coniine and N- methylconiine begins.[4]



Mature Fruit (Seeds)	Lower	High	Predominant	Present	Coniine and N- methylconiine are the main alkaloids in mature fruit.
					[4][5]

Note: The terms "Predominant," "High," "Lower," and "Minor" are used to indicate relative abundance, as precise quantitative values are highly variable and not consistently reported across the literature.

Biosynthesis of N-methylconiine

N-**methylconiine** is biosynthesized from coniine, which itself is derived from y-coniceine. The biosynthetic pathway begins with the cyclization of an eight-carbon chain derived from four acetate units to form y-coniceine, the precursor to other hemlock alkaloids.[2]



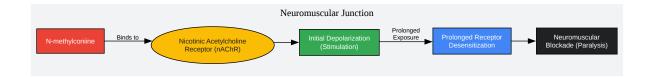
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Biosynthetic pathway of N-methylconiine.

Toxicological Profile Mechanism of Action

Like other piperidine alkaloids from poison hemlock, N-**methylconiine** exerts its toxic effects by acting on the nervous system. It is an agonist of nicotinic acetylcholine receptors (nAChRs), the same receptors that are stimulated by nicotine.[6] The binding of N-**methylconiine** to these receptors initially causes stimulation, but prolonged binding leads to receptor desensitization and neuromuscular blockade. This results in a curare-like paralysis, with death typically occurring from respiratory failure due to paralysis of the diaphragm.





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Mechanism of N-methylconiine toxicity.

Toxicity Data

Studies have shown that the different piperidine alkaloids in poison hemlock have varying degrees of toxicity. In a mouse bioassay, the relative lethalities (LD50) were determined for y-coniceine and the enantiomers of N-methylconiine.[6]

Table 3: Acute Toxicity of Hemlock Alkaloids in Mice

Alkaloid	LD50 (mg/kg)
y-coniceine	4.4
(-)-N-methylconiine	16.1
(±)-N-methylconiine	17.8
(+)-N-methylconiine	19.2

Data from: Lee, S. T., et al. (2013). Stereoselective potencies and relative toxicities of γ-coniceine and N-**methylconiine** enantiomers. Chemical research in toxicology, 26(4), 548-554. [6]

Experimental Protocols

The analysis of N-**methylconiine** and other hemlock alkaloids typically involves extraction from the plant material followed by chromatographic separation and detection.



Extraction of Alkaloids from Plant Material

Objective: To extract piperidine alkaloids from Conium maculatum plant material (e.g., seeds, leaves).

Materials:

- Dried and finely ground Conium maculatum plant material
- Methanol
- Centrifuge
- · Vortex mixer
- Microcentrifuge tubes

Procedure:

- Weigh a known amount of the dried, ground plant material (e.g., 100 mg) into a microcentrifuge tube.
- Add a specific volume of methanol (e.g., 1 mL) to the tube.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Place the tube in a sonicator bath for 30 minutes to facilitate cell disruption and extraction.
- Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid plant material.
- Carefully collect the supernatant, which contains the extracted alkaloids.
- The supernatant can be directly analyzed or further purified if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis



Objective: To separate, identify, and quantify N-**methylconiine** and other piperidine alkaloids in the plant extract.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for alkaloid analysis (e.g., HP-5ms)

GC Conditions (Example):

- Injector Temperature: 250 °C
- Oven Temperature Program:
 - o Initial temperature: 60 °C, hold for 2 minutes
 - Ramp 1: Increase to 150 °C at 10 °C/min
 - Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes
- · Carrier Gas: Helium
- Flow Rate: 1 mL/min
- · Injection Mode: Splitless

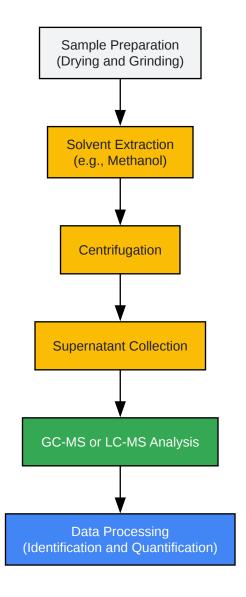
MS Conditions (Example):

- Ionization Mode: Electron Impact (EI)
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400

Data Analysis:



- Identification of N-methylconiine and other alkaloids is based on their retention times and mass spectra, which are compared to those of authentic standards and/or mass spectral libraries.
- Quantification is typically performed by creating a calibration curve with known concentrations of an N-methylconiine standard.



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General workflow for alkaloid analysis.

Conclusion



N-methylconiine, while often a minor alkaloid in poison hemlock, plays a significant role in the overall toxicity of the plant. Its concentration is dynamic, increasing in prominence in the later stages of the plant's life cycle, particularly in the fruits. Understanding the chemical properties, biosynthesis, and toxicology of N-methylconiine is crucial for a complete picture of Conium maculatum's poisonous nature. The experimental protocols outlined in this guide provide a foundation for the accurate analysis of this and other related piperidine alkaloids, which is essential for research in toxicology, pharmacology, and natural product chemistry. Further research into the specific pharmacological effects of N-methylconiine may reveal novel insights into the function of nicotinic acetylcholine receptors and potentially inform the development of new therapeutic agents.

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